molecular formula C30H24BrN5O2S B11678549 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11678549
M. Wt: 598.5 g/mol
InChI Key: ZEMWWYCEZKTDTN-BIZUNTBRSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a bromophenyl group, and a triazolylsulfanyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxyphenyl and bromophenyl intermediates, followed by their coupling with the triazolylsulfanyl group under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxyphenyl, bromophenyl, and triazolylsulfanyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H24BrN5O2S

Molecular Weight

598.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H24BrN5O2S/c31-25-16-14-24(15-17-25)29-34-35-30(36(29)26-11-5-2-6-12-26)39-21-28(37)33-32-19-23-10-7-13-27(18-23)38-20-22-8-3-1-4-9-22/h1-19H,20-21H2,(H,33,37)/b32-19+

InChI Key

ZEMWWYCEZKTDTN-BIZUNTBRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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